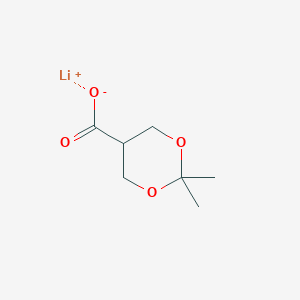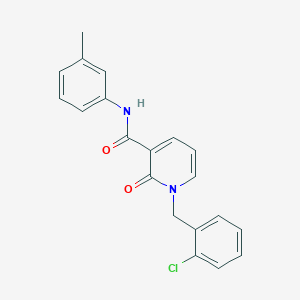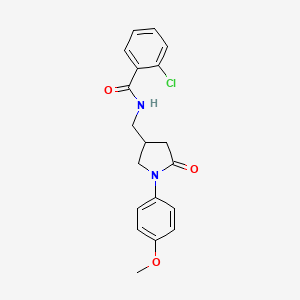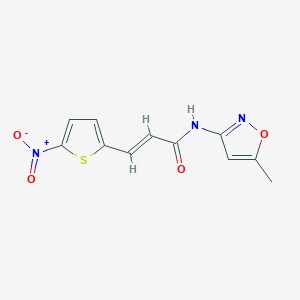
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the inhibition of protein kinase CK2. This enzyme plays a critical role in cell proliferation and survival and is overexpressed in various types of cancer. Inhibition of this enzyme has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be attributed to its ability to inhibit CK2-mediated signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce the growth of tumors in animal models. Additionally, (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is its relatively straightforward synthesis method. Additionally, this compound has been extensively studied for its potential use in medicinal chemistry, making it a valuable tool for researchers. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One potential avenue of research is the development of more potent inhibitors of protein kinase CK2. Additionally, further studies are needed to investigate the potential use of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of more water-soluble derivatives of this compound may enhance its potential use in various experiments.
Métodos De Síntesis
The synthesis of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with 5-nitro-2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential use in medicinal chemistry. This compound has been shown to inhibit various enzymes, including protein kinase CK2, which plays a critical role in cell proliferation and survival. Inhibition of this enzyme has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-7-6-9(13-18-7)12-10(15)4-2-8-3-5-11(19-8)14(16)17/h2-6H,1H3,(H,12,13,15)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQVQBZZPQQMN-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
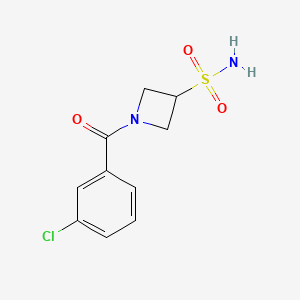
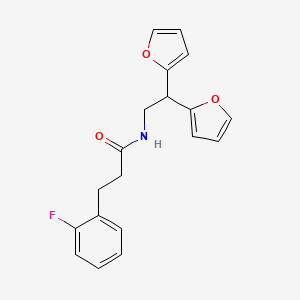
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)
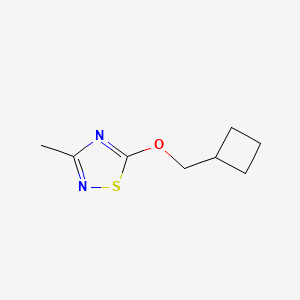
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
